molecular formula C16H21ClF3N B13415792 N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride CAS No. 65126-79-6

N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride

Cat. No.: B13415792
CAS No.: 65126-79-6
M. Wt: 319.79 g/mol
InChI Key: PFLPCJHSMWKQSW-UHFFFAOYSA-N
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Description

N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propynylamine moiety. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Phenyl Intermediate:

    Alkyne Formation: The next step involves the formation of the propynyl group through Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trifluoromethyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propynylamine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dipropyl-3-(trifluoromethyl)benzamide
  • N,N-dipropyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Uniqueness

N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a propynylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

65126-79-6

Molecular Formula

C16H21ClF3N

Molecular Weight

319.79 g/mol

IUPAC Name

N,N-dipropyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C16H20F3N.ClH/c1-3-10-20(11-4-2)12-6-8-14-7-5-9-15(13-14)16(17,18)19;/h5,7,9,13H,3-4,10-12H2,1-2H3;1H

InChI Key

PFLPCJHSMWKQSW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC#CC1=CC(=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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